(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20-18-7-4-11-21-19(18)22-15-24(20)17-8-12-23(13-9-17)28(26,27)14-10-16-5-2-1-3-6-16/h1-7,10-11,14-15,17H,8-9,12-13H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCHPICQBIUGNX-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido[2,3-d]pyrimidinone core linked to a styrylsulfonyl piperidine moiety. The unique combination of these structural elements is believed to contribute to its biological effectiveness.
Research indicates that compounds with similar structures often interact with various cellular pathways, including:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of signaling pathways : Such as the Hedgehog signaling pathway, which is crucial in many malignancies.
Anticancer Activity
Several studies have highlighted the anticancer potential of (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro assays revealed IC50 values indicating effective inhibition of cell growth at low concentrations.
- Mechanistic Insights : The compound was shown to induce mitotic arrest and apoptosis in cancer cells. It appears to disrupt microtubule dynamics, similar to other known chemotherapeutics, leading to cell cycle arrest at the metaphase stage.
Case Studies
A notable case study involved the administration of this compound in animal models. The results indicated:
- Tumor Reduction : Significant reduction in tumor size was observed in treated groups compared to controls.
- Survival Rates : Increased survival rates were reported among treated animals, suggesting potential for clinical application.
Data Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | IC50 values < 10 µM against cancer cell lines | |
| In Vivo | Significant tumor size reduction | |
| Mechanistic | Induces apoptosis; disrupts microtubule dynamics |
Pharmacological Properties
The pharmacokinetics and pharmacodynamics of (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one are still under investigation. Preliminary studies suggest favorable absorption and distribution properties, although further research is needed to fully elucidate its metabolic pathways.
Scientific Research Applications
Structural Characteristics
The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the styrylsulfonyl group and piperidine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives in cancer therapy. The compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, research indicates that compounds with similar structures can target the Hedgehog signaling pathway, which is implicated in several malignancies such as basal cell carcinoma and medulloblastoma .
Anti-Inflammatory Properties
The anti-inflammatory effects of pyrido[2,3-d]pyrimidine derivatives have been documented in various studies. These compounds exhibit lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a favorable safety profile . The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes.
Neurological Applications
Compounds containing piperidine structures have been explored for their neuroprotective effects. Studies suggest that (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may modulate neurotransmitter systems and provide therapeutic benefits in conditions such as depression and anxiety disorders.
Data Tables
Case Studies
- Case Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that a related pyrido[2,3-d]pyrimidine derivative effectively reduced tumor size in animal models by blocking the Hedgehog signaling pathway. This suggests that similar compounds may have comparable effects.
- Case Study on Anti-Inflammatory Effects : In a controlled trial comparing various anti-inflammatory agents, (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibited significantly lower gastrointestinal toxicity while maintaining efficacy against inflammation markers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for synthesizing (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The core pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of 2-aminonicotinic acid derivatives. For example, reacting ethyl 2-aminonicotinate with formamide under microwave irradiation (150°C) yields pyrido[2,3-d]pyrimidin-4(3H)-one . To introduce the styrylsulfonyl-piperidine moiety, transamidation or nucleophilic substitution reactions can be employed. A styrylsulfonyl group may be introduced via sulfonation of a styryl intermediate, followed by coupling with a piperidine-containing precursor .
Q. What biological targets are associated with pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how does this compound fit into current anti-inflammatory research?
- Methodological Answer : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are known inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the biosynthesis of pro-inflammatory prostaglandin PGE₂ . (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one likely targets mPGES-1 due to structural similarities to compounds in SAR studies . Researchers can validate this via enzyme inhibition assays (e.g., LC-MS/MS quantification of PGE₂) and compare IC₅₀ values with known inhibitors .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the styrylsulfonyl group (vinyl protons at δ 6.5–7.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and pyrido[2,3-d]pyrimidinone aromatic signals (δ 7.8–9.0 ppm) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyrimidinone C=O (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the mPGES-1 inhibitory activity of this compound?
- Methodological Answer :
- Piperidine Modifications : Replace the styrylsulfonyl group with other sulfonyl substituents (e.g., aryl or alkyl sulfonyl) to assess steric and electronic effects on enzyme binding .
- Pyrido[2,3-d]pyrimidinone Core : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5- or 7-position to enhance π-stacking with mPGES-1’s hydrophobic pocket .
- In Silico Docking : Use tools like AutoDock Vina to model interactions with mPGES-1’s active site (PDB: 4YL0) .
Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- MTT Assay Optimization : Ensure consistent cell lines (e.g., HepG2, MCF-7) and incubation times (24–72 hours) to minimize variability .
- Pharmacokinetic Profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration. Low solubility may explain poor in vivo efficacy .
- Metabolite Identification : Use LC-MS to detect hepatic metabolites (e.g., sulfoxide derivatives) that may alter toxicity .
Q. How can regioselective functionalization of the pyrido[2,3-d]pyrimidinone core improve antitumor activity?
- Methodological Answer :
- Electrophilic Substitution : Brominate the 6-position using NBS (N-bromosuccinimide) to enable Suzuki-Miyaura coupling with aryl boronic acids .
- Triazolo-Fused Derivatives : Oxidative cyclization of hydrazone intermediates (e.g., with iodine) generates pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which show enhanced cytotoxicity against MCF-7 cells (IC₅₀ < 10 μM) .
Q. What mechanistic insights explain the role of iodine-mediated cyclization in synthesizing fused heterocycles from this compound?
- Methodological Answer : Iodine acts as both an electrophile and oxidizer. For example, treatment of allylthio-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones with excess iodine induces haliranium ion formation, followed by intramolecular nucleophilic attack to yield tricyclic thiazolo-pyrimidinones . Monitor reaction progress via TLC and isolate intermediates to validate the mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
